5'-METHYLSPIRO[ADAMANTANE-2,2'-[1,3]THIAZOLIDIN]-4'-ONE
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Overview
Description
5’-Methyl-4’-oxospiro[adamantane-8,2’-(1,3)-thiazolidine] is a complex organic compound characterized by its unique spiro structure, which incorporates both an adamantane and a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methyl-4’-oxospiro[adamantane-8,2’-(1,3)-thiazolidine] typically involves the following steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through acid-catalyzed cyclization of bicyclic compounds.
Introduction of the Thiazolidine Ring: The thiazolidine ring is introduced via a cyclization reaction involving a thiol and a carbonyl compound under basic or acidic conditions.
Spiro Formation: The final step involves the formation of the spiro linkage, which can be achieved through a radical or carbocation intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of advanced catalysts and reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
5’-Methyl-4’-oxospiro[adamantane-8,2’-(1,3)-thiazolidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical reagents for substitution reactions include halogens and nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
5’-Methyl-4’-oxospiro[adamantane-8,2’-(1,3)-thiazolidine] has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of antiviral and anticancer agents.
Materials Science: Its stability and structural properties make it useful in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5’-Methyl-4’-oxospiro[adamantane-8,2’-(1,3)-thiazolidine] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of viral replication or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Adamantane Derivatives: Compounds such as memantine and amantadine share the adamantane core and have similar structural properties.
Thiazolidine Derivatives: Compounds like thiazolidinediones, used in diabetes treatment, share the thiazolidine ring.
Uniqueness
5’-Methyl-4’-oxospiro[adamantane-8,2’-(1,3)-thiazolidine] is unique due to its spiro structure, which combines the properties of both adamantane and thiazolidine derivatives.
Properties
Molecular Formula |
C13H19NOS |
---|---|
Molecular Weight |
237.36 g/mol |
IUPAC Name |
5-methylspiro[1,3-thiazolidine-2,2//'-adamantane]-4-one |
InChI |
InChI=1S/C13H19NOS/c1-7-12(15)14-13(16-7)10-3-8-2-9(5-10)6-11(13)4-8/h7-11H,2-6H2,1H3,(H,14,15) |
InChI Key |
GJBVZWMAFHSDEV-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC2(S1)C3CC4CC(C3)CC2C4 |
Canonical SMILES |
CC1C(=O)NC2(S1)C3CC4CC(C3)CC2C4 |
solubility |
3.4 [ug/mL] |
Origin of Product |
United States |
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